24(Rs)-hydroxycholesterol-25,26,26,26,27,27,27-d7

説明

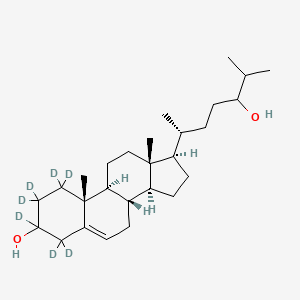

24(R/S)-hydroxycholesterol-d7 is the deuterated form of 24(R/S)-hydroxycholesterol.

生物活性

24(Rs)-hydroxycholesterol-25,26,26,26,27,27,27-d7 (commonly referred to as 24(R/S)-HC-d7) is a deuterated form of 24-hydroxycholesterol (24-HC), a significant oxysterol involved in cholesterol metabolism. This compound plays a crucial role in various biological processes, particularly in the central nervous system (CNS) and lipid homeostasis. Below is a detailed exploration of its biological activity, including relevant data tables and findings from diverse studies.

Overview of 24-Hydroxycholesterol

Chemical Structure and Properties:

- Molecular Formula: CHDO

- Molecular Weight: 409.696 g/mol

- CAS Number: 144154-78-9

- Purity: >99%

24-HC is primarily produced in the brain and serves as a metabolic product of cholesterol. It is formed through the action of the enzyme cholesterol 24-hydroxylase (CYP46A1), which is predominantly expressed in neurons. The conversion of cholesterol to 24-HC is vital for maintaining cholesterol homeostasis within the CNS and for facilitating the export of excess cholesterol into circulation.

Cholesterol Homeostasis

24-HC plays a critical role in regulating cholesterol levels within cells. It acts as a signaling molecule that influences cholesterol biosynthesis and uptake:

- SREBP Pathway Regulation: Studies have shown that 24-HC can inhibit the activity of Sterol Regulatory Element-Binding Protein (SREBP), which is essential for cholesterol synthesis. The expression of hydroxylases like CYP46A1 significantly reduces SREBP target gene expression, thereby decreasing cholesterol synthesis .

- Impact on Other Oxysterols: The presence of 24-HC can modulate levels of other oxysterols such as 25-hydroxycholesterol (25-HC) and 27-hydroxycholesterol (27-HC), which further participate in lipid metabolism and signaling pathways .

Neuroprotective Effects

Research indicates that 24-HC has neuroprotective properties:

- Cholesterol Export Mechanism: By converting excess cholesterol to 24-HC, neurons can prevent toxic accumulation that may lead to neurodegenerative diseases. Elevated levels of 24-HC in cerebrospinal fluid (CSF) have been associated with neurodegenerative conditions such as Alzheimer's disease .

- Potential Biomarker: The concentration of 24-HC in CSF is being investigated as a biomarker for altered cholesterol metabolism in various neurological disorders. Lower levels may indicate neuronal loss or dysfunction .

Study on Cholesterol Metabolism

A study conducted on CHO-K1 cells demonstrated that overexpression of CYP46A1 significantly decreased mRNA levels of SREBP target genes involved in cholesterol biosynthesis. This suggests that increased production of 24-HC leads to reduced cholesterol synthesis .

Table: Effects of Hydroxylases on Cholesterol Metabolism

| Hydroxylase | Effect on SREBP Target Genes | Impact on Cholesterol Levels |

|---|---|---|

| CYP46A1 | Decreased | Reduced |

| CH25H | Decreased | Reduced |

| CYP27A1 | Decreased | Reduced |

| CYP7A1 | Minimal | No significant change |

Clinical Implications

In patients with Alzheimer's disease and other neurodegenerative disorders, alterations in the levels of 24-HC have been observed:

- Alzheimer's Disease: A significant decrease in plasma levels of 24-HC correlates with disease progression and neuronal loss .

- Multiple Sclerosis: Similar patterns have been noted in multiple sclerosis patients where altered oxysterol metabolism reflects disease activity .

Research Findings

Recent research highlights the multifaceted roles of 24(Rs)-hydroxycholesterol:

- Antioxidant Properties: Some studies suggest that oxysterols like 24-HC may possess antioxidant properties that protect cells from oxidative stress .

- Inflammation Response: The metabolism of oxysterols can be altered during inflammatory responses, affecting overall lipid homeostasis and immune function .

特性

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-1,1,2,2,3,4,4-heptadeuterio-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20?,21+,22-,23+,24+,25?,26+,27-/m1/s1/i12D2,14D2,16D2,20D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWMKBFJCNLRTC-LAIQKCHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2=CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(C(C(C1([2H])O)([2H])[2H])([2H])[2H])C)C)[C@H](C)CCC(C(C)C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。